molecular formula C17H14Cl2F2N2O3 B134885 4-(环丙基甲氧基)-3-(二氟甲氧基)罗氟司特 CAS No. 162401-43-6

4-(环丙基甲氧基)-3-(二氟甲氧基)罗氟司特

货号 B134885
CAS 编号: 162401-43-6
分子量: 403.2 g/mol
InChI 键: VXNCCFGMEHFNBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor with potent anti-inflammatory and immunomodulatory effects, primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . It operates by inhibiting PDE4 activity, leading to an increase in intracellular cAMP levels, which in turn modulates inflammatory responses .

Synthesis Analysis

The synthesis of roflumilast involves several key steps starting from 4-difluoromethoxy-3-hydroxybenzaldehyde. The process includes O-alkylation, oxidation, and N-acylation reactions. A convenient method for its synthesis has been reported, which yields up to 68.3% with a purity of 99.2% . Another synthesis route involves etherification with chlorodifluoromethane, followed by reaction with chloromethyl cyclopropane, yielding a key intermediate . The overall yield of this method is about 62%, indicating a cost-effective and scalable approach .

Molecular Structure Analysis

Roflumilast's molecular structure is characterized by the presence of a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzamide scaffold. The molecule also contains a dichloropyridyl group, which is essential for its PDE4 inhibitory activity . High-resolution mass spectrometry and density functional theory calculations have been used to identify degradation products of roflumilast, confirming the stability and reactivity of its molecular structure under various conditions .

Chemical Reactions Analysis

Roflumilast undergoes various chemical reactions during its synthesis, including O-alkylation, oxidation, and N-acylation . An impurity in the roflumilast product was identified as N-(3,5-dichloropyridin-4-yl)-4-difluoromethoxy-3-methoxybenzamide, which was synthesized and characterized to confirm its structure . The synthesis process has been optimized to minimize the formation of such impurities and enhance the overall yield and purity of the final product .

Physical and Chemical Properties Analysis

Roflumilast's physical and chemical properties are influenced by its molecular structure, which includes lipophilic groups such as the difluoromethoxy and cyclopropylmethoxy moieties. These groups increase the molecule's lipophilicity, which is beneficial for its pharmacokinetic profile, allowing for oral administration and effective penetration into lung tissue . The presence of these groups also protects the molecule from oxidative degradation, as evidenced by the identification and characterization of its degradation products . The introduction of similar groups into other molecules has been shown to enhance their anti-cancer activity through ROS-mediated pathways, suggesting that roflumilast's structure may confer additional therapeutic benefits .

科学研究应用

合成和化学性质

  • 已经使用铜催化的羟基化开发了一种合成罗氟司特(一种选择性磷酸二酯酶 4 型 (PDE 4) 抑制剂)的新途径。该过程从 4-羟基-3-碘苯甲酸开始,罗氟司特的总产率达到 80%(冯妮和李建奇,2012)
  • 另一项研究使用高分辨率质谱和密度泛函理论计算鉴定了罗氟司特在各种条件下的结构降解产物。该分析对于理解该化合物的稳定性和长期生存能力至关重要(S. K. Paul 和 U. Dash,2015)
  • 已经开发出一种合成罗氟司特的简便方法。该方法具有 O-烷基化、氧化和 N-酰基化等步骤,展示了大规模生产的实用方法(林艳等,2013)

药理学研究

  • 罗氟司特已被确定为慢性阻塞性肺疾病 (COPD) 治疗中潜在的首创 PDE4 抑制剂。它对 PDE4 亚型 A-D 的选择性和高亚纳摩尔效力表明了对 COPD 的广泛治疗方法(A. Hatzelmann 等,2010)
  • 将新型 PDE4 抑制剂 CHF6001 与罗氟司特进行了比较,结果表明 CHF6001 在抑制 PDE4 活性方面更有效,表明 PDE4 抑制剂随着时间的推移而不断发展和改进(Nadia Moretto 等,2015)
  • 罗氟司特在哮喘和 COPD 等气道疾病模型中的体内疗效已得到证实。由于其支气管扩张剂和抗炎特性,它展示了作为治疗这些疾病的新药的潜力(D. Bundschuh 等,2001)

治疗应用

  • 罗氟司特对大鼠缺氧和单戈味碱诱导的肺动脉高压的影响突出了其在肺部健康中的重要性。它减轻了肺血管重塑和高血压,展示了其在治疗与肺部炎症相关的疾病中的潜力(M. Izikki 等,2009)
  • 罗氟司特已被证明可以保护小鼠免受胶原诱导的关节炎的影响,表明其潜力超出了呼吸系统疾病。这表明其在治疗类风湿性关节炎和其他炎性疾病中的可能应用(J. Barsig 等,2001)

安全和危害

Roflumilast has been associated with adverse events (AEs). It significantly increased the frequency of AEs and discontinuations of treatment due to AEs compared to placebo . In addition, atrial fibrillation and suicidality were more frequent with Roflumilast than placebo .

属性

IUPAC Name

4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNCCFGMEHFNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460726
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

CAS RN

162401-43-6
Record name KS-1190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 2
Reactant of Route 2
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 3
Reactant of Route 3
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 4
Reactant of Route 4
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 5
Reactant of Route 5
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
Reactant of Route 6
Reactant of Route 6
4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Citations

For This Compound
1
Citations
GBN Reddy, A Naresh, P Venkateswarlu… - Journal of Chemical …, 2015 - researchgate.net
A detail study was undertaken to investigate origin of Roflumilast drug substance related impurities. These impurities were synthetically prepared and characterized by IR, NMR and …
Number of citations: 0 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。